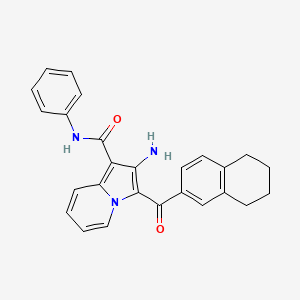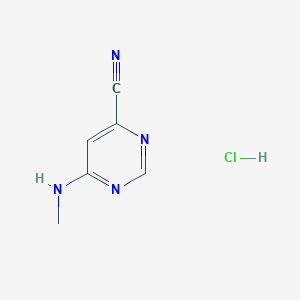
6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C6H7ClN4 and its molecular weight is 170.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antiviral Properties
One study highlights the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, evaluating their antibacterial activity. This indicates potential applications in developing new antibacterial agents (S. Rostamizadeh et al., 2013). Similarly, other research has focused on synthesizing non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin to test their antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), highlighting the importance of certain substituents for antiviral efficacy (T. Renau et al., 1996).
Synthesis of Heterocycles
Research into the synthesis of novel heterocycles using 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride as a starting material or intermediate is prevalent. For instance, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid from pyrimidine derivatives demonstrates the compound's versatility in organic synthesis and potential applications in designing new drugs or biological probes (V. Sukach et al., 2015).
Anticancer and Anti-inflammatory Applications
Several studies have synthesized new compounds from pyrimidine derivatives for evaluating their anticancer and anti-inflammatory properties. For example, novel pyrimidine and fused pyrimidine derivatives have been tested against breast cancer cell lines, showing promising cytotoxicity and suggesting potential applications in cancer therapy (Pravin S. Bhale et al., 2022). Another study developed multifunctionalized pyrimidine derivatives for anti-inflammatory activity, indicating their potential as new therapeutic agents for inflammation-related diseases (S. S. Undare et al., 2016).
Material Science and Coordination Chemistry
In material science and coordination chemistry, the synthesis of mixed azide and 5-(pyrimidyl)tetrazole bridged Co(II)/Mn(II) polymers from pyrimidine derivatives showcases the application of these compounds in developing new materials with ferroelectric and magnetic properties, which could be useful for electronic devices or as magnetic materials (O. Sengupta, P. Mukherjee, 2010).
Propriétés
IUPAC Name |
6-(methylamino)pyrimidine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c1-8-6-2-5(3-7)9-4-10-6;/h2,4H,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPAYBJQIUGOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
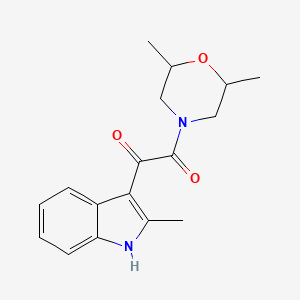
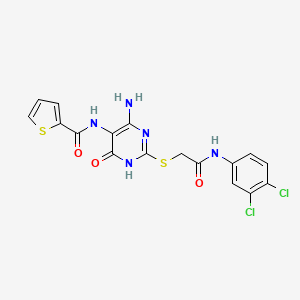
![4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2670923.png)
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2670924.png)
![2-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2670925.png)
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2670929.png)
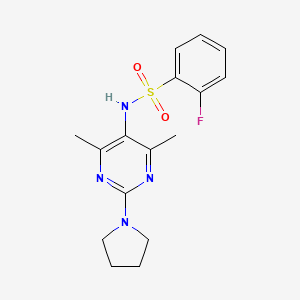
amine](/img/structure/B2670934.png)

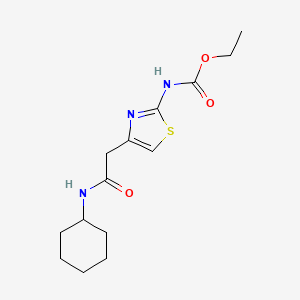
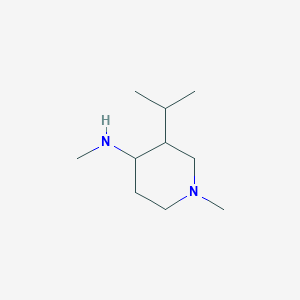
![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)
